The synthesis of 1-[4-(Morpholin-4-yl)phenyl]propan-1-one typically involves several key steps:
The molecular structure of 1-[4-(Morpholin-4-yl)phenyl]propan-1-one can be described as follows:
The molecular structure can be represented using various computational tools to visualize its three-dimensional conformation. X-ray crystallography can also confirm the spatial arrangement of atoms within the molecule .
1-[4-(Morpholin-4-yl)phenyl]propan-1-one can undergo several significant chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 1-[4-(Morpholin-4-yl)phenyl]propan-1-one often involves interaction with specific biological targets:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Approximately 100°C |
Solubility | Soluble in organic solvents; poorly soluble in water |
Stability | Stable under normal conditions; sensitive to light |
These properties indicate that while 1-[4-(Morpholin-4-yl)phenyl]propan-1-one is stable under typical laboratory conditions, care must be taken regarding light exposure and solvent choice during handling.
The applications of 1-[4-(Morpholin-4-yl)phenyl]propan-1-one are diverse:
1-[4-(Morpholin-4-yl)phenyl]propan-1-one (CAS RN not assigned, CID 53415714) is a propiophenone derivative characterized by the molecular formula C₁₉H₂₁NO₂ and a systematic IUPAC name reflecting its core structure: a propan-1-one chain attached to a phenyl ring substituted at the para position with a morpholine moiety [1]. This compound belongs to a structurally diverse class of aryl ketones where the morpholine group—a six-membered heterocycle containing oxygen and nitrogen atoms—imparts distinct electronic and steric properties. Its significance arises from three intersecting domains: as a chemical building block in synthetic organic chemistry due to its ketone functionality; as a structural analog of bioactive molecules, particularly synthetic cannabinoids; and as a reference compound in forensic surveillance of novel psychoactive substances (NPS) [4] [5]. Despite its seemingly simple structure, it embodies the convergence of legitimate pharmaceutical research and illicit drug design, where minor modifications to aryl ketone scaffolds yield potent, unregulated bioactive substances.
The compound first appeared in chemical catalogs and libraries as a research chemical without explicit therapeutic indications. Suppliers like Sigma-Aldrich list it among "rare and unique chemicals" for early-stage discovery research, explicitly noting the absence of analytical characterization data and sold "as-is" without purity guarantees [5]. This commercial availability underscores its role as a structural template rather than an end-use bioactive agent. Its initial identification in PubChem (CID 53415714) likely stems from academic or industrial screening libraries, where morpholine-containing ketones are explored for photophysical, material, or pharmacological properties [1]. Morpholine rings are favored in drug design for their solubility-enhancing and metabolic stability properties, explaining their prevalence in screening compounds. However, unlike purpose-synthesized pharmaceuticals (e.g., kinase inhibitors [6] or SYK inhibitors [3]), this specific propiophenone lacks documented target-specific bioactivity studies in the public domain. Its "historical footprint" remains tied to its utility as an intermediate or analog rather than a discrete therapeutic candidate.
1-[4-(Morpholin-4-yl)phenyl]propan-1-one serves primarily as a versatile synthon in multistep organic syntheses, leveraging two key reactive sites:
While direct synthetic protocols for this exact compound are sparsely documented in the available literature, its structural analogs—such as 1-(4-methoxy-phenyl)-3-morpholin-4-yl-propan-1-one [5]—highlight its potential role in synthesizing complex molecules. For instance:
Table 1: Potential Synthetic Pathways Utilizing 1-[4-(Morpholin-4-yl)phenyl]propan-1-one
Reaction Type | Reagents/Conditions | Potential Product Class | Application Domain |
---|---|---|---|
Nucleophilic Addition | Grignard reagents (R-MgBr) | Tertiary alcohols | Pharmaceutical intermediates |
Reduction | NaBH₄, LiAlH₄ | Chiral alcohols | Chiral ligands or auxiliaries |
Knoevenagel Condensation | Malonates, aldehydes | Unsaturated carbonyl derivatives | Materials chemistry |
Leuckart–Wallach Reaction | Ammonium formate | Aminated derivatives | Bioactive amine precursors |
Despite this utility, rigorous studies on its reactivity patterns or optimization of its synthesis (e.g., Friedel-Crafts acylation of morpholinylbenzene) remain undocumented in major peer-reviewed repositories, representing a methodological gap.
This compound resides within a critical chemical space bridging legitimate pharmaceuticals and illicit designer drugs. Its scaffold mirrors three bioactive categories:
Table 2: Structural Comparison with Bioactive Morpholinyl Analogues
Compound Name | Structure | Bioactivity | Key Structural Difference from Target Compound |
---|---|---|---|
1-[4-(Morpholin-4-yl)phenyl]propan-1-one | Aryl-(C₂H₅)-C=O with 4-morpholinyl | None documented | Reference compound |
AB-FUBINACA | Indazole carboxamide with fluorobenzyl | Potent synthetic cannabinoid | Carboxamide group; indazole core |
SYK Inhibitor (US8765761B2) | Imidazopyrazine-amine with morpholinylalkyl | Anti-inflammatory, anticancer | Complex heterocyclic core; basic amine linker |
Ceramic binder additive | (Meth)acrylate monomers with morpholine | Rheology modifier in 3D printing | Polymerizable acrylate groups |
The compound’s minimalistic structure—lacking complex heterocycles or chiral centers—makes it a strategic template for analog synthesis targeting CB1/CB2 receptors or kinase domains.
While not itself a controlled substance, this morpholinyl propiophenone is flagged in forensic contexts for two reasons:
Law enforcement databases (e.g., UNODC Early Warning Advisories) prioritize such scaffolds due to:
Table 3: Timeline of Morpholine-Containing NPS Emergence in Forensic Literature
Year | Morpholine-Linked NPS | Product Name/Category | Jurisdiction of First Detection |
---|---|---|---|
Pre-2010 | Rare | – | – |
2013–2015 | AB-CHMINACA, MDMB-CHMICA | "Spice" variants | Europe, Japan |
2017–2018 | 5F-MDMB-PICA | Herbal blends | USA, Australia |
2020–Present | Increasingly common | Diverse SCs | Global |
Critical gaps exist in understanding this compound’s potential:
Targeted research should prioritize:
Table 4: Key Research Priorities for 1-[4-(Morpholin-4-yl)phenyl]propan-1-one
Knowledge Gap | Research Priority | Potential Impact |
---|---|---|
Synthetic optimization | Catalytic acylation methods | Scalable, pure material for reference standards |
Analytical characterization | NMR, Raman, GC-MS libraries | Enhanced forensic detection capability |
Biological screening | In vitro binding at CNS targets (CB1, CB2) | Early risk assessment for diversion potential |
Metabolic fate | In vitro (microsomal) and in vivo studies | Identification of biomarker metabolites |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7